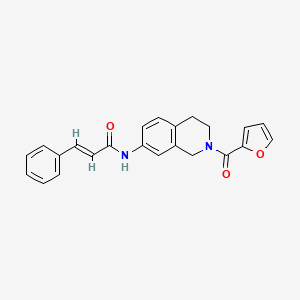

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-22(11-8-17-5-2-1-3-6-17)24-20-10-9-18-12-13-25(16-19(18)15-20)23(27)21-7-4-14-28-21/h1-11,14-15H,12-13,16H2,(H,24,26)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFNOLHLSNGJJA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide typically involves multi-step organic synthesis. One common route starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the intermediate N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amide. This intermediate is subsequently coupled with cinnamic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using more efficient catalysts and greener solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The furan and isoquinoline moieties are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide exerts its effects is likely related to its ability to interact with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the isoquinoline moiety can interact with nucleic acids or enzymes. These interactions can modulate the activity of biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include derivatives of tetrahydroisoquinoline, cinnamamide, and fused heterocyclic systems. Below is a detailed comparison based on structural features, bioactivity, and toxicity profiles.

Structural and Functional Analogues

Key Findings

Bioactivity: The target compound exhibits moderate cytotoxicity compared to specialized kinase inhibitors (e.g., tetrahydroisoquinoline-sulfonamides), which show nanomolar potency. Its activity likely stems from non-selective kinase or protease inhibition, unlike COX-2-targeting cinnamamide derivatives.

Solubility: The LogP value (3.2) suggests moderate lipophilicity, comparable to other cinnamamide derivatives but higher than 2-Cyano-N-[(methylamino)carbonyl]acetamide (LogP: 1.1), which may limit its oral bioavailability.

Toxicity: Similar to 2-Cyano-N-[(methylamino)carbonyl]acetamide , comprehensive toxicological studies are lacking for the target compound. This contrasts with well-studied tetrahydroisoquinoline kinase inhibitors, where hERG channel inhibition is a documented risk.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide is a complex organic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a furan ring and a tetrahydroisoquinoline moiety, both of which are known for their biological activity. The molecular formula is with a molecular weight of approximately 302.35 g/mol. The presence of the cinnamamide group may enhance its interaction with biological macromolecules.

The mechanism by which this compound exerts its effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

- Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular signaling pathways.

- Chemical Probes : The unique structure allows it to be utilized as a chemical probe in studying biological mechanisms.

Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer properties. For instance:

- In Vitro Studies : Analogous compounds have shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanistic Insights : Studies on related structures have demonstrated the involvement of caspase activation and inhibition of NF-kB signaling pathways in mediating these effects .

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective activities:

- Neurotransmitter Modulation : It could influence neurotransmitter levels or receptor activity in the central nervous system.

- Animal Models : In vivo studies using animal models suggest potential benefits in conditions like Parkinson's and Alzheimer's diseases.

Research Findings

Case Studies

- Cytotoxicity Assessment :

- A study evaluating the cytotoxic effects of similar compounds showed significant inhibition of cell viability in A549 lung cancer cells through activation of apoptotic pathways.

- Neuroprotective Evaluation :

- In a model of neurodegeneration, related compounds demonstrated reduced neuronal death and improved cognitive function metrics.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide, and how can reaction conditions be optimized?

- Methodology :

- Synthesis typically involves multi-step organic reactions, including:

Coupling of tetrahydroisoquinoline core with furan-2-carbonyl via amidation or sulfonylation .

Introduction of cinnamamide via nucleophilic substitution or Suzuki-Miyaura coupling .

- Optimization :

- Use Vilsmeier reaction for carbonyl group introduction (e.g., furan-2-carbonyl) under controlled temperatures (60–80°C) and polar aprotic solvents (DMF, dichloromethane) .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via recrystallization or column chromatography .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/CH₂Cl₂ | Maximizes solubility of intermediates |

| Catalyst | Triethylamine | Enhances amidation efficiency |

| Time | 12–24 hrs | Balances completion vs. side reactions |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substituent positions (e.g., tetrahydroisoquinoline protons at δ 2.8–3.5 ppm, furan carbonyl at ~160 ppm) .

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O stretch at 1650–1750 cm⁻¹) and amide (N–H bend at 3300–3500 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~450–500 for similar derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Methodology :

- Core Modifications :

- Compare analogs with cyclopropanecarbonyl () vs. furan-2-carbonyl to assess steric/electronic effects on target binding.

- Test substituents at the 7-position (e.g., cinnamamide vs. sulfonamide) for enzyme inhibition potency .

- Assay Design :

- Use enzyme inhibition assays (e.g., acetylcholinesterase) with IC₅₀ measurements .

- Pair with molecular docking to predict interactions with targets (e.g., cyclooxygenase-2) .

- Data Interpretation :

| Substituent | IC₅₀ (μM) | Docking Score | Target |

|---|---|---|---|

| Cinnamamide | 0.5 | -9.2 kcal/mol | COX-2 |

| Sulfonamide | 2.3 | -7.8 kcal/mol | COX-2 |

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Reproducibility Checks :

- Standardize assay conditions (pH, temperature, solvent) to minimize variability .

- Meta-Analysis :

- Cross-reference data from structurally similar compounds (e.g., vs. 6) to identify trends (e.g., sulfonamides generally show higher antimicrobial activity).

- Advanced Techniques :

- Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .

Q. What computational strategies are recommended for predicting metabolic stability?

- Methodology :

- In Silico Tools :

- SwissADME : Predicts CYP450-mediated metabolism (e.g., furan ring oxidation risk) .

- MetoX : Identifies labile sites (e.g., amide bonds) for targeted derivatization .

- Validation :

- Compare predictions with in vitro microsomal assays (human liver microsomes) .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to determine optimal formulation strategies?

- Methodology :

- Solubility Screening :

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | >10 | Shake-flask |

| PBS (pH 7.4) | <0.1 | UV-Vis |

- Strategies :

- Use co-solvents (PEG-400) or nanoparticle encapsulation to enhance aqueous solubility .

- Reference analogs (e.g., : methoxy groups improve solubility via H-bonding) .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.